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Compound of Interest

Compound Name: 2,4,5-Trimethylbenzoic acid

Cat. No.: B181266

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-
Trimethylbenzoic acid (CAS No. 528-90-5), a substituted aromatic carboxylic acid. This
document is intended for researchers, scientists, and professionals in drug development and
analytical chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured
format, alongside detailed experimental protocols.

Compound Information

Property Value

Chemical Name 2,4,5-Trimethylbenzoic acid
Synonyms Durylic acid

CAS Number 528-90-5

Molecular Formula C10H1202

Molecular Weight 164.20 g/mol

Appearance White to light yellow crystalline solid

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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While experimental *H and *3C NMR spectra for 2,4,5-trimethylbenzoic acid are not readily
available in public spectral databases, the expected chemical shifts can be predicted based on
the analysis of its isomers and related benzoic acid derivatives.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the methyl group protons, and the carboxylic acid proton.

o Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the
spectrum, typically between 10-13 ppm. This significant downfield shift is characteristic of the
acidic proton of a carboxylic acid.

e Aromatic Protons (Ar-H): Two singlets are expected for the two aromatic protons, likely
appearing in the range of 7.0-8.0 ppm.

o Methyl Protons (-CHs): Three distinct singlets for the three methyl groups are expected in the
upfield region, generally between 2.0-2.5 ppm.

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the
different carbon environments within the molecule.

e Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to
resonate in the downfield region, typically between 170-180 ppm.

o Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 120-140
ppm.

o Methyl Carbons (-CHs): The three methyl carbons will appear in the upfield region of the
spectrum, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,5-Trimethylbenzoic acid will exhibit characteristic absorption bands
corresponding to its functional groups. While a detailed peak list is not available, the expected
characteristic absorptions are as follows:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b181266?utm_src=pdf-body
https://www.benchchem.com/product/b181266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber Range (cm~*) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic acid
3000-2850 C-H stretch Methyl groups
~1700 C=0 stretch Carboxylic acid
1600-1450 C=C stretch Aromatic ring
~1300 C-O stretch Carboxylic acid
~1200 O-H bend Carboxylic acid

Mass Spectrometry (MS)

The mass spectrum of 2,4,5-Trimethylbenzoic acid provides information about its molecular
weight and fragmentation pattern. The electron ionization (El) mass spectrum is available
through the NIST WebBook.

miz Relative Intensity Assignment (Tentative)
164 High [M]* (Molecular lon)

149 Moderate [M - CHs]*

147 Moderate [M - OH]*

119 High [M - COOHJ*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

e Weigh approximately 5-10 mg of 2,4,5-Trimethylbenzoic acid.
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» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls, or Dimethyl sulfoxide-de, DMSO-ds) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

e Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Parameters:
 Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Parameters:
o Pulse Sequence: Standard single-pulse experiment.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2,4,5-Trimethylbenzoic acid with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press.

o Apply pressure to form a thin, transparent or translucent pellet.
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Instrumentation and Parameters:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.
Scan Range: 4000-400 cm~1.

Resolution: 4 cm™2.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - El):

Introduce a small amount of the solid sample directly into the ion source via a direct insertion
probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph (GC) coupled
to the mass spectrometer.

Heat the sample to induce vaporization.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier is used to detect the ions.

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z
ratio.

Workflow Diagram
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The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4,5-

Trimethylbenzoic acid.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181266#spectroscopic-data-of-2-4-5-

trimethylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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